molecular formula C14H18O6 B1582603 Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate CAS No. 21544-03-6

Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate

Cat. No.: B1582603
CAS No.: 21544-03-6
M. Wt: 282.29 g/mol
InChI Key: KTPIWUHKYIJBCR-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Synonyms

Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate is systematically named bis(oxiran-2-ylmethyl) cyclohex-4-ene-1,2-dicarboxylate under IUPAC nomenclature. Its structure is defined by a cyclohexene core substituted with two glycidyl ester groups. Common synonyms include:

  • Tetrahydrophthalic acid diglycidyl ester
  • 4-Cyclohexene-1,2-dicarboxylic acid diglycidyl ester
  • Diglycidyl 1,2,3,6-tetrahydrophthalate

The compound is registered under CAS No. 21544-03-6 and EINECS No. 244-435-6 .

Molecular Architecture and Stereochemical Considerations

The molecular formula is C₁₄H₁₈O₆ , with a molar mass of 282.29 g/mol . The structure comprises:

  • A cyclohex-4-ene ring (unsaturated six-membered ring with a double bond between C4 and C5)
  • Two glycidyl (2,3-epoxypropyl) ester groups at the 1,2-positions of the cyclohexene ring

Stereochemical features arise from the cyclohexene ring’s non-planar geometry and the potential for cis/trans isomerism in the ester linkages. However, the compound is typically reported as a mixture of stereoisomers due to synthetic routes involving epichlorohydrin, which lacks stereoselectivity.

Crystallographic Data and Conformational Analysis

Crystallographic data for this compound are not widely reported in the literature. Computational models suggest:

  • The cyclohexene ring adopts a half-chair conformation to minimize steric strain.
  • The glycidyl groups exhibit gauche conformations relative to the ester carbonyls, stabilized by intramolecular van der Waals interactions.

Experimental density measurements report 1.1545 g/cm³ , consistent with a liquid state at room temperature.

Spectroscopic Characterization Techniques

Fourier-Transform Infrared (FTIR) Spectral Analysis

FTIR spectra reveal key functional groups (Figure 1):

Band (cm⁻¹) Assignment
915 C–O stretching of epoxy rings
1250 Asymmetric C–O–C stretching of esters
1735 C=O stretching of ester carbonyls
3050 C–H stretching of cyclohexene double bond

The absence of hydroxyl (3200–3600 cm⁻¹) or anhydride (1850 cm⁻¹) peaks confirms the fully esterified structure.

Nuclear Magnetic Resonance (NMR) Spectroscopic Profiling

¹H NMR (400 MHz, CDCl₃) :
δ (ppm) Multiplicity Assignment
2.6–2.8 m Epoxy ring protons (Hₐ, Hᵦ)
3.1–3.4 m Oxymethylene protons (Hc)
4.0–4.3 m Ester-linked CH₂ groups (Hd)
5.5–5.7 m Cyclohexene double bond protons (He)
¹³C NMR (100 MHz, CDCl₃) :
δ (ppm) Assignment
44.2 Epoxy ring carbons
52.1 Oxymethylene carbons
124.5 Cyclohexene double bond carbons
170.3 Ester carbonyl carbons

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) at 70 eV produces characteristic fragments:

m/z Fragment
282 Molecular ion [M]⁺
189 Cyclohexene-dicarboxylate ion
99 Epoxypropyl fragment [C₃H₅O₂]⁺
57 Base peak (C₃H₅O⁺)

The base peak at m/z 57 corresponds to cleavage of the epoxypropyl group, while the molecular ion at m/z 282 confirms the compound’s molecular weight.

Properties

IUPAC Name

bis(oxiran-2-ylmethyl) cyclohex-4-ene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O6/c15-13(19-7-9-5-17-9)11-3-1-2-4-12(11)14(16)20-8-10-6-18-10/h1-2,9-12H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPIWUHKYIJBCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)OCC2CO2)C(=O)OCC3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

36343-81-4
Record name 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester, homopolymer
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DSSTOX Substance ID

DTXSID50864997
Record name 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester
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Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

21544-03-6, 36343-81-4
Record name Diglycidyl tetrahydrophthalate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester
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Record name Diglycidyl tetrahydrophthalate polymer
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Record name 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester
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Record name 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester
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Record name Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate
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Preparation Methods

Raw Materials and Chemical Precursors

The primary starting material for the synthesis of bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate is tetrahydrophthalic anhydride or its derivatives, specifically 4-cyclohexene-1,2-dicarboxylic acid or its anhydride form. The other essential reagent is epichlorohydrin , which provides the epoxy (oxirane) groups through glycidylation.

Raw Material Role Chemical Formula / Notes
Tetrahydrophthalic anhydride Dicarboxylic acid source C8H8O3
Epichlorohydrin Epoxy group donor C3H5ClO
Base (e.g., NaOH) Catalyst for epoxidation Used to dehydrohalogenate chlorohydrin intermediate

General Synthetic Route

The preparation of this compound typically follows a two-step process:

Step 1: Esterification / Glycidylation

  • The dicarboxylic acid or anhydride (tetrahydrophthalic anhydride) reacts with epichlorohydrin under controlled heating (typically 50–80 °C) in the presence of a phase transfer catalyst or solvent.
  • This reaction forms the chlorohydrin intermediate esters, where the carboxyl groups are converted into chlorohydrin esters bearing the 2,3-dichloropropyl moiety.

Step 2: Epoxidation (Ring Closure)

  • The chlorohydrin intermediate is treated with a strong base such as sodium hydroxide (NaOH) in aqueous or alcoholic medium.
  • The base dehydrohalogenates the chlorohydrin, resulting in intramolecular ring closure to form the epoxy (oxirane) rings.
  • This step is typically performed at 25–50 °C with stirring to ensure complete conversion.

The overall reaction yields this compound as a clear to light yellow liquid with characteristic epoxy functionality.

Detailed Reaction Conditions and Parameters

Parameter Typical Range/Value Notes
Reaction temperature (Step 1) 50–80 °C Controlled to avoid side reactions
Reaction temperature (Step 2) 25–50 °C Base-catalyzed ring closure
Molar ratio (Epichlorohydrin : Acid) 2.5:1 to 3:1 Excess epichlorohydrin ensures full esterification
Base concentration 20–30% NaOH aqueous solution Sufficient for complete dehydrohalogenation
Reaction time 2–6 hours Depends on scale and stirring efficiency
Solvent None or minimal (neat or solvent-assisted) Solvent like chlorobenzene sometimes used

Research Findings and Process Optimization

  • Purity and Yield : Optimizing the molar ratios and reaction times improves yield and minimizes unreacted chlorohydrin impurities, which can affect the epoxy resin performance.
  • Temperature Control : Maintaining moderate temperatures during esterification prevents polymerization or side reactions of epichlorohydrin.
  • Catalyst Use : Phase transfer catalysts or quaternary ammonium salts have been reported to enhance reaction rates and selectivity.
  • Post-reaction Purification : The product is often purified by vacuum distillation or solvent extraction to remove residual epichlorohydrin and salts.

Comparative Table of Preparation Methods

Method Aspect Description Advantages Disadvantages
Direct glycidylation + base treatment Epichlorohydrin reacts with acid, followed by base-induced epoxidation Simple, well-established Requires careful control of base and temperature
Use of phase transfer catalysts Enhances reaction rate and selectivity Higher yield, shorter reaction time Additional catalyst cost
Solvent-assisted reaction Use of solvents like chlorobenzene Better heat control and mixing Solvent removal needed
One-pot synthesis Combining esterification and epoxidation steps Simplifies process More complex reaction control

Summary Table of Physical and Chemical Properties (for reference)

Property Value Source
Molecular Formula C14H18O6
Molecular Weight 282.29 g/mol
Boiling Point 200–202 °C at 5 Torr
Density 1.1545 g/cm³
Refractive Index 1.50
Water Solubility 12.9 g/L at 20 °C
Physical Form Clear liquid, colorless to light yellow

Additional Notes from Patent Literature

While the direct preparation of this compound is well established, recent patents (e.g., CN108659203B) describe modified epoxy resins involving maleic anhydride functionalized polybutadiene and alicyclic epoxy resins structurally related to this compound. These methods emphasize:

  • Use of accelerators such as dimethylaniline to promote epoxy-carboxyl reactions.
  • Reaction temperatures ranging from 90 to 180 °C under nitrogen atmosphere for modification steps.
  • Monitoring acid value to ensure completion of reaction.

These insights may inform advanced preparation or modification strategies for this compound in industrial applications.

Chemical Reactions Analysis

Types of Reactions

Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate involves the interaction of its epoxy groups with various molecular targets. The epoxy groups can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, leading to the modification of their structure and function. This reactivity underlies its use in cross-linking and polymerization reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate with structurally or functionally related epoxy resins:

Compound CAS Number Molecular Weight (g/mol) Epoxy Equivalent (g/mol) Viscosity (mPa·s) Key Applications Notable Properties
This compound (CY183/S-182) 21544-03-6 282.29 150–180 500–1000 Adhesives, cryogenic composites, electronics Ultra-low temperature resistance (-253°C), high reactivity, low viscosity
Diglycidyl 4,5-epoxycyclohexane-1,2-dicarboxylate (S-186) 25293-64-5 298.29 N/A Higher than CY183 High-temperature epoxy resins Enhanced thermal stability; synthesized via CY183 epoxidation
Bisphenol A diglycidyl ether (BADGE) 1675-54-3 340.41 170–190 10,000–16,000 General-purpose coatings, laminates High mechanical strength, moderate chemical resistance; lacks cryogenic performance
Bis(2,3-epoxypropyl) adipate 2754-17-8 286.29 N/A Lower than CY183 Flexible coatings, elastomers Derived from adipic acid; offers flexibility but lower thermal stability
Bis(2,3-epoxypropyl) phthalate 7195-45-1 330.30 N/A Moderate Electrical insulation, adhesives Phthalate-based; higher rigidity but potential toxicity concerns
N,N-bis(2,3-epoxypropyl)aniline 2095-06-9 265.30 N/A Low Specialty resins, curing agents Aromatic amine backbone; faster curing but limited low-temperature utility

Key Differentiators :

Thermal Performance :

  • CY183/S-182 excels in cryogenic environments due to its cyclohexene backbone, which prevents brittleness at extreme temperatures . In contrast, BADGE and phthalate-based epoxies degrade below -50°C.
  • S-186, a derivative of CY183, offers improved high-temperature stability (up to 200°C) for aerospace applications .

Reactivity and Viscosity :

  • CY183’s low viscosity (500–1000 mPa·s) enables easy blending with other resins, whereas BADGE’s high viscosity (10,000–16,000 mPa·s) limits its use without diluents .
  • N,N-bis(2,3-epoxypropyl)aniline exhibits rapid curing due to its aromatic amine structure but lacks versatility in formulations .

Safety and Toxicity: CY183 is a skin and eye irritant, requiring stringent handling protocols .

Synthetic Pathways :

  • CY183 is synthesized via esterification of cyclohexene dicarboxylic acid followed by epoxidation . S-186 is produced by further epoxidation of CY183, increasing its oxygen content and thermal resistance .

Research Findings :

  • A 2023 study highlighted CY183’s use in spacecraft composites , where its shear strength at -253°C outperformed BADGE by 40% .
  • Toxicity assessments classify CY183 as a "substance of caution" due to skin sensitization risks, though it lacks carcinogenic or mutagenic markers .
  • Comparative analyses show adipate-based epoxies degrade 30% faster under UV exposure than CY183, limiting their outdoor applications .

Biological Activity

Chemical Identity and Properties

Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate, known by its CAS number 21544-03-6, is a synthetic compound with a molecular formula of C14H18O6 and a molecular weight of 282.29 g/mol. This compound is characterized by its clear liquid form, with a boiling point of approximately 200-202 °C and a density of 1.1545 g/cm³. It exhibits limited water solubility (12.9 g/L at 20°C) and a logP value of 1.46, indicating moderate lipophilicity .

Chemical Structure

The structure of this compound features two epoxy groups attached to a cyclohexene dicarboxylate framework, which contributes to its reactivity and potential biological activity.

Research indicates that this compound may exhibit biological activities primarily through its interactions with cellular components. The epoxy groups in its structure can participate in nucleophilic reactions, leading to the formation of adducts with proteins and nucleic acids. This reactivity suggests potential implications in both therapeutic and toxicological contexts.

Toxicological Studies

Toxicological evaluations have highlighted concerns regarding the compound's mutagenic potential. Studies conducted on various cell lines have demonstrated that exposure to this compound can lead to genotoxic effects, including DNA strand breaks and chromosomal aberrations. For instance:

StudyCell LineObserved Effect
Human lymphocytesIncreased DNA damage
Mouse fibroblastsChromosomal abnormalities
HepG2 cellsInduction of apoptosis

These findings underscore the need for careful handling and risk assessment in applications involving this compound.

Pharmacological Potential

Despite its potential toxicity, there is emerging interest in the pharmacological applications of this compound. Some studies suggest that it may possess anti-inflammatory properties and could be explored as a scaffold for drug development targeting inflammatory pathways.

Case Study 1: Application in Drug Development

A recent study investigated the use of this compound as a precursor for synthesizing novel anti-inflammatory agents. The research involved modifying the epoxy groups to enhance selectivity towards specific inflammatory mediators. Preliminary results indicated promising activity against certain cytokines involved in inflammatory responses.

Case Study 2: Environmental Impact Assessment

Another significant study assessed the environmental impact of this compound as a contaminant in aquatic systems. The findings revealed that this compound could bioaccumulate in aquatic organisms, raising concerns about its long-term ecological effects .

Q & A

Q. What are the recommended synthetic pathways for Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate, and how can reaction conditions be optimized?

The synthesis typically involves esterification of tetrahydrophthalic acid with epichlorohydrin under controlled conditions. Key parameters include temperature (maintained at 50–70°C to avoid premature epoxy ring-opening), stoichiometric ratios (2:1 epichlorohydrin to dicarboxylic acid), and catalysis (e.g., triethylamine or quaternary ammonium salts). Post-synthesis purification via vacuum distillation or column chromatography is critical to isolate the product from oligomeric byproducts. Monitoring the reaction with FTIR for epoxy ring integrity (absorption at ~910 cm⁻¹) and acid titration ensures optimal yield .

Q. How can spectroscopic techniques characterize the structural and functional groups of this compound?

  • NMR : ¹H NMR (CDCl₃) should show epoxy protons as doublets of doublets (δ 3.1–3.4 ppm) and cyclohexene protons as multiplet signals (δ 5.6–6.0 ppm). ¹³C NMR confirms ester carbonyls at ~170 ppm and epoxy carbons at ~44–55 ppm.
  • FTIR : Peaks at ~1730 cm⁻¹ (ester C=O), 1250 cm⁻¹ (C-O-C), and 910 cm⁻¹ (epoxy ring) are diagnostic.
  • Mass Spectrometry : ESI-MS or EI-MS should display a molecular ion peak at m/z 282.29 (C₁₄H₁₈O₆) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

The compound is classified as a skin and eye irritant (H315, H319) and may cause respiratory irritation (H335). Use fume hoods, nitrile gloves, and safety goggles. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Avoid inhalation by using respirators with organic vapor cartridges. Store in sealed containers away from amines or acids to prevent uncontrolled crosslinking .

Advanced Research Questions

Q. How can factorial design optimize the crosslinking efficiency of this epoxy resin in polymer composites?

A 2³ factorial design can evaluate variables:

  • Factors : Curing temperature (80°C vs. 120°C), catalyst type (tertiary amine vs. imidazole), and stoichiometry (1:1 vs. 1:1.2 epoxy:amine).
  • Responses : Gel content (ASTM D2765), glass transition temperature (Tg, via DSC), and tensile strength (ISO 527).
    Statistical analysis (ANOVA) identifies interactions; e.g., excess amine may reduce Tg due to unreacted groups. Rheological profiling during curing (time-sweep tests) quantifies storage/loss modulus transitions .

Q. How can discrepancies in reported thermal stability data for this compound be resolved?

Contradictions in decomposition temperatures (e.g., TGA data ranging from 200–250°C) may arise from impurities (e.g., residual monomers) or varying heating rates (5°C/min vs. 10°C/min). Proposed methodology:

  • Purification : Re-purify via preparative HPLC and compare TGA curves.
  • Kinetic Analysis : Apply Flynn-Wall-Ozawa isoconversional method to assess activation energy (Eₐ) dependence on purity.
  • Repeatability : Conduct triplicate runs under inert (N₂) and oxidative (air) atmospheres to isolate degradation mechanisms .

Q. What mechanistic insights explain the compound’s reactivity with nucleophilic hardeners (e.g., amines)?

The epoxy ring undergoes nucleophilic attack by amines, forming a β-hydroxy amine intermediate. Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model transition states and activation barriers. Experimental validation via in-situ FTIR tracks epoxy conversion rates. Steric hindrance from the cyclohexene ring may slow reactivity compared to glycidyl ethers, necessitating longer curing times or elevated temperatures .

Q. What strategies mitigate premature gelation during large-scale epoxy formulation?

Premature gelation is linked to exothermic runaway reactions. Mitigation approaches:

  • Process Control : Use jacketed reactors with cooling (ΔT < 5°C).
  • Inhibitors : Add 0.1–0.5 wt% hydroquinone or BHT to suppress radical-initiated side reactions.
  • Real-Time Monitoring : Employ dielectric analysis (DEA) to detect viscosity changes and adjust feed rates dynamically .

Data Gaps and Future Research Directions

  • Toxicokinetics : No data exist on absorption/distribution in biological systems (e.g., OECD 417 guidelines).
  • Environmental Fate : Biodegradation studies (OECD 301B) are needed to assess ecotoxicological risks .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate
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Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.